N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound with significant potential for research applications. The compound's molecular formula is , and its molecular weight is approximately 421.47 g/mol. It is classified as a member of the benzothiadiazole derivatives, which are known for various biological activities, including antimicrobial and anticancer properties. The compound is primarily utilized in scientific research rather than therapeutic applications due to its complex structure and the need for further investigation into its effects and mechanisms of action.
The synthesis of N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. While specific synthetic routes for this compound have not been detailed in the literature, compounds with similar structures often utilize methods such as:
Technical details regarding temperature control, reaction times, and purification methods (e.g., chromatography) are critical for achieving high yields and purity in the synthesis of such complex molecules.
The molecular structure of N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be represented by various structural formulas:
InChI=1S/C17H16FN5O3S2/c1-10...
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3F)N(S(=O)(=O)N4C)C
While specific chemical reactions involving N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are not extensively documented, compounds of this nature typically undergo reactions such as:
These reactions are essential for evaluating the compound's stability and potential degradation pathways.
Understanding these mechanisms requires further experimental studies to elucidate binding affinities and biological impacts.
The physical and chemical properties of N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide include:
While specific data on melting point or boiling point are not readily available, the presence of polar functional groups suggests that the compound may exhibit moderate solubility in polar solvents like water or ethanol.
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has potential applications in various scientific fields:
Further research is needed to explore its full potential in these areas and to establish safety profiles for any future therapeutic uses.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4